N-[2-(2,6-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethyl]ethanesulfonamide
Description
N-[2-(2,6-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethyl]ethanesulfonamide is a synthetic organic compound characterized by its unique benzoxazine ring structure
Properties
IUPAC Name |
N-[2-(2,6-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-4-20(17,18)15-7-8-16-10-12(3)19-14-6-5-11(2)9-13(14)16/h5-6,9,12,15H,4,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVVBKWKHIYDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCN1CC(OC2=C1C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethyl]ethanesulfonamide typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of 2,6-dimethylphenol with ethylene oxide in the presence of a catalyst to form the 2,3-dihydro-1,4-benzoxazine intermediate.
Alkylation: The intermediate is then alkylated with 2-chloroethylamine under basic conditions to introduce the ethylamine side chain.
Sulfonation: Finally, the ethylamine derivative is reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing production rates.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,6-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethyl]ethanesulfonamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, typically using hydrogenation catalysts, can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: N-substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2,6-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethyl]ethanesulfonamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where sulfonamide derivatives have proven effective.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and the production of advanced materials.
Mechanism of Action
The mechanism by which N-[2-(2,6-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethyl]ethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing normal enzymatic activity. This mechanism is particularly relevant in the context of antibacterial and anti-inflammatory applications.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,6-dimethyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]ethanesulfonamide
- N-[2-(2,6-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethyl]methanesulfonamide
Uniqueness
Compared to similar compounds, N-[2-(2,6-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethyl]ethanesulfonamide stands out due to its specific ethylsulfonamide group, which imparts unique chemical properties and reactivity. This structural feature enhances its potential for diverse applications, particularly in medicinal chemistry where sulfonamide derivatives are valued for their pharmacological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
